REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[C:9]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:9]12([O:4][C:3]3[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=3[O:2]1)[CH2:13][CH2:12][CH2:11][CH2:10]2
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Name
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|
Quantity
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11 g
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Type
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reactant
|
Smiles
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C=1(O)C(O)=CC=CC1
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Name
|
|
Quantity
|
9 mL
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Type
|
reactant
|
Smiles
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C1(CCCC1)=O
|
Name
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|
Quantity
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0.18 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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CUSTOM
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Details
|
purified by chromatography (silica gel, heptane/ethyl acetate 4:1)
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Type
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CUSTOM
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Details
|
This resulted in the product with the molecular weight of 176.22 (C11H12O2)
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Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
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C12(CCCC1)OC1=C(O2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |